

Application Notes and Protocols for Mal-amide-PEG2-oxyamine-Boc

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Compound of Interest

Compound Name: **Mal-amide-PEG2-oxyamine-Boc**

Cat. No.: **B8115787**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the proper storage, handling, and utilization of **Mal-amide-PEG2-oxyamine-Boc**, a heterobifunctional linker widely employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.

Introduction

Mal-amide-PEG2-oxyamine-Boc is a versatile chemical tool featuring three key functional components: a maleimide group for covalent linkage to thiol-containing molecules, a Boc-protected oxyamine for subsequent ligation to carbonyls, and a short polyethylene glycol (PEG2) spacer. This linker is integral to the modular assembly of complex biomolecules, particularly in the field of targeted protein degradation where it connects a target protein-binding ligand to an E3 ubiquitin ligase ligand.^{[1][2]} The PEG spacer enhances solubility and provides spatial separation between the conjugated moieties.^{[3][4]}

Chemical and Physical Properties

A summary of the key quantitative data for **Mal-amide-PEG2-oxyamine-Boc** is presented in the table below.

Property	Value	Reference
Chemical Formula	<chem>C18H29N3O8</chem>	[5]
Molecular Weight	415.44 g/mol	[1] [5]
Exact Mass	415.2000 u	[5]
Appearance	To be determined (likely a solid or viscous liquid)	[6]
Purity	>98% (typical)	[5]
Solubility	Soluble in DMSO and other organic solvents. Aqueous solubility is enhanced by the PEG spacer.	[7]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity and reactivity of **Mal-amide-PEG2-oxyamine-Boc**.

Storage Conditions:

- Short-term (days to weeks): Store at 0 - 4 °C in a dry, dark environment.[\[5\]](#)
- Long-term (months to years): For extended storage, maintain at -20 °C.[\[5\]](#)[\[6\]](#)
- Stock Solutions: Store stock solutions at 0 - 4 °C for short-term use or at -20 °C for longer periods.[\[5\]](#) Avoid frequent freeze-thaw cycles.[\[8\]](#)[\[9\]](#)

Handling Procedures:

- The compound is shipped under ambient temperature as a non-hazardous chemical.[\[5\]](#)
- It is recommended to handle the compound in a well-ventilated area.
- For weighing and preparing solutions, bring the container to room temperature before opening to prevent moisture condensation.

- Use personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
- While a specific Safety Data Sheet (SDS) for this compound is not readily available, general precautions for handling laboratory chemicals should be observed.

Experimental Protocols

Mal-amide-PEG2-oxyamine-Boc is a trifunctional linker, enabling a stepwise conjugation strategy. The typical experimental workflow involves:

- Reaction of the maleimide group with a thiol-containing molecule.
- Deprotection of the Boc-protected oxyamine.
- Ligation of the resulting free oxyamine to a carbonyl-containing molecule.

Below are detailed protocols for each of these key steps.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the reaction of the maleimide group of **Mal-amide-PEG2-oxyamine-Boc** with a thiol-containing molecule (e.g., a protein with cysteine residues, or a small molecule with a thiol handle).

Materials:

- **Mal-amide-PEG2-oxyamine-Boc**
- Thiol-containing molecule
- Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 6.5-7.5, thiol-free)[\[8\]](#)[\[10\]](#)
- Organic solvent (e.g., DMSO or DMF) if the linker is not readily soluble in the aqueous buffer
- Purification system (e.g., size-exclusion chromatography, dialysis)[\[8\]](#)

Procedure:

- Dissolve the thiol-containing molecule in the conjugation buffer.

- Prepare a stock solution of **Mal-amide-PEG2-oxyamine-Boc** in an appropriate solvent (e.g., DMSO).
- Add a 10- to 20-fold molar excess of the **Mal-amide-PEG2-oxyamine-Boc** stock solution to the solution of the thiol-containing molecule.[8] The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.[11]
- Incubate the reaction mixture at room temperature for 2-4 hours or at 4 °C overnight with gentle stirring.[8][9]
- Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS).
- Upon completion, purify the conjugate to remove excess linker and other reagents using size-exclusion chromatography, dialysis, or another suitable method.[8]

Stability Considerations: The resulting thioether bond from a maleimide-thiol reaction can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[12][13] For applications requiring high stability, hydrolysis of the succinimide ring can be performed to form a more stable ring-opened product.[14][15]

Protocol 2: Boc Deprotection

This protocol outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive oxyamine.

Materials:

- Boc-protected conjugate from Protocol 1
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator

Procedure:

- Dissolve the Boc-protected conjugate in a 1:1 mixture of DCM and TFA.[16]
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the deprotection by LC-MS to confirm the removal of the Boc group (mass loss of 100.12 g/mol).
- Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.[16]
- The resulting deprotected product can be used directly in the next step or further purified if necessary.

Protocol 3: Oxyamine Ligation

This protocol describes the reaction of the deprotected oxyamine with an aldehyde or ketone-functionalized molecule to form a stable oxime bond.

Materials:

- Deprotected conjugate from Protocol 2
- Aldehyde or ketone-functionalized molecule
- Reaction buffer (e.g., PBS, pH 6.0-7.4)
- Aniline catalyst (optional, to accelerate the reaction)[17]
- Purification system (e.g., HPLC)

Procedure:

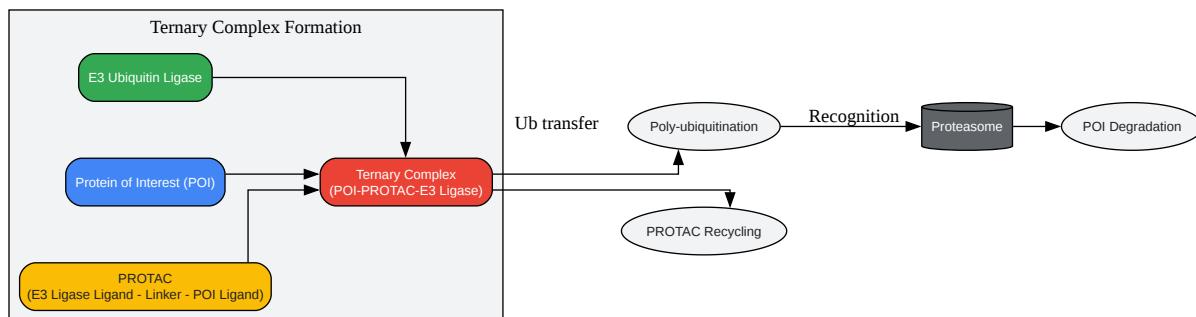
- Prepare a stock solution of the aldehyde or ketone-functionalized molecule in the reaction buffer.
- Dissolve the deprotected conjugate (containing the free oxyamine) in the same buffer.
- Combine the deprotected conjugate (1 equivalent) with the carbonyl-containing molecule (1.5-5 equivalents).

- If using a catalyst, add aniline to a final concentration of 10-100 mM.
- Incubate the reaction mixture at room temperature or 37 °C for 2-24 hours.
- Monitor the reaction progress by LC-MS.
- Purify the final conjugate using a suitable method such as preparative HPLC.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC, which is the primary application for **Mal-amide-PEG2-oxyamine-Boc** as a linker.



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Caption: PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow

The diagram below outlines the sequential steps for synthesizing a bioconjugate using **Mal-amide-PEG2-oxyamine-Boc**.



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Caption: Stepwise synthesis of a bioconjugate.

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